Ethyl 5-cyano-6-methylpyridine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 5-cyano-6-methylpyridine-3-carboxylate involves various chemical reactions and methods. For instance, one method includes the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates to yield derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, illustrating a versatile approach to modifying the core structure of the compound (Śladowska et al., 1990).
Molecular Structure Analysis
The molecular structure of ethyl 5-cyano-6-methylpyridine-3-carboxylate has been characterized through various analytical techniques. For example, X-ray structural characterization has been used to compare its solid-state conformation with related compounds, providing insights into the structure-activity relationship critical for developing cardiotonic agents (Orsini et al., 1990).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, indicating its reactive nature and potential for further chemical modification. Ethyl 5-cyano-6-methylpyridine-3-carboxylate reacts with ammonia and primary amines to yield various substituted products, showcasing its versatility as a precursor for the synthesis of complex molecules with potential biological activities (Nadzhafova, 2002).
Scientific Research Applications
Specific Scientific Field
Chemistry and Material Science
Application
This compound is used in the synthesis of various chemical products .
Method of Application
The synthesis of Ethyl 6-Methylpyridine-3-Carboxylate involves the reaction of 6-Methylpyridine-3-carboxylic acid and Ethanol .
Results or Outcomes
The product is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 .
2. Pyrano [2,3-d]pyrimidine-2,4-dione Derivatives
Specific Scientific Field
Application
These derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Method of Application
The synthesis involves the reaction of cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile .
Results or Outcomes
The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively .
3. Methyl 6-cyanopyridine-3-carboxylate
Specific Scientific Field
Chemistry and Material Science
Application
This compound is used in the synthesis of various chemical products .
Method of Application
The synthesis of Methyl 6-cyanopyridine-3-carboxylate involves the reaction of 6-Methylpyridine-3-carboxylic acid and Methanol .
Results or Outcomes
The product is a compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 .
4. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Specific Scientific Field
Application
This compound is used as a building block in the synthesis of various pharmaceutical products .
Method of Application
The synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate involves the reaction of 2-Amino-4-methylpyrimidine-5-carboxylic acid and Ethanol .
Results or Outcomes
The product is a compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 .
5. 6-Methyl-2-pyridinecarboxaldehyde
Specific Scientific Field
Application
This compound was used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines which are compounds that exhibits anticonvulsant properties .
Method of Application
The synthesis involves the reaction of 6-Methyl-2-pyridinecarboxaldehyde with other reagents .
Results or Outcomes
The synthesized compounds showed promising anticonvulsant properties .
6. Methyl 6-cyanopyridine-3-carboxylate
Specific Scientific Field
Chemistry and Material Science
Application
This compound is used in the synthesis of various chemical products .
Method of Application
The synthesis of Methyl 6-cyanopyridine-3-carboxylate involves the reaction of 6-Methylpyridine-3-carboxylic acid and Methanol .
Results or Outcomes
The product is a compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
ethyl 5-cyano-6-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)7(2)12-6-9/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAMCESTXLYSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544744 | |
Record name | Ethyl 5-cyano-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-6-methylpyridine-3-carboxylate | |
CAS RN |
106944-54-1 | |
Record name | Ethyl 5-cyano-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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